4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
Description
The compound 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1λ⁶-thiane-1,1-dione features a piperazine core substituted at the 4-position with a 2-(2,4-difluorophenyl)acetyl group and a 1λ⁶-thiane-1,1-dione moiety. Piperazine derivatives are widely studied for their pharmacological versatility, particularly in antifungal and CNS-targeting agents .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O3S/c18-14-2-1-13(16(19)12-14)11-17(22)21-7-5-20(6-8-21)15-3-9-25(23,24)10-4-15/h1-2,12,15H,3-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWLKUTVIKWRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.
Introduction of the Difluorophenyl Group: Using a halogenation reaction to introduce the difluorophenyl group.
Formation of the Thiopyran Moiety: Utilizing sulfur-containing reagents to form the thiopyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The difluorophenyl group might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Pharmacological Studies: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Chemical Intermediates: The compound might be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
PC945 (Triazole Antifungal Agent)
Structural Similarities :
Key Differences :
- Triazole vs. Thiane-Dione : PC945 includes a 1,2,4-triazole ring critical for antifungal activity via cytochrome P450 inhibition, whereas the target compound’s thiane-dione group lacks this mechanism.
- Administration Route : PC945 is optimized for inhaled delivery, whereas the sulfone group in the target compound may favor oral bioavailability due to enhanced solubility .
| Property | Target Compound | PC945 |
|---|---|---|
| Core Structure | Piperazine + Thiane-dione | Piperazine + Triazole |
| Fluorine Substituents | 2,4-Difluorophenyl | 2,4-Difluorophenyl |
| Bioactivity | Unknown (hypothesized antifungal) | Confirmed antifungal (Aspergillus) |
| Administration Route | Oral (hypothetical) | Inhaled |
1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone (CAS 416894-09-2)
Structural Similarities :
Key Differences :
- Acetyl vs.
| Property | Target Compound | CAS 416894-09-2 |
|---|---|---|
| Substituent at Piperazine | 2-(2,4-Difluorophenyl)acetyl | (2,4-Difluorophenyl)methyl |
| Additional Groups | Thiane-1,1-dione | None |
| Polarity | Higher (due to sulfone) | Lower |
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone
Structural Similarities :
- Piperazine Core : Shared scaffold.
- Fluorinated Aromatic Ring: A monofluorophenyl group is present, though less fluorinated than the target’s 2,4-difluorophenyl .
Key Differences :
- Benzotriazole vs. Thiane-Dione : The benzotriazole group in this compound may confer UV stability or metal-binding properties, whereas the sulfone in the target compound could enhance solubility.
PIPERAZINE, 1-ACETYL-4-[[[[2-(4-FLUOROPHENOXY)PHENYL]METHYL]THIO]ACETYL] (CAS 866949-71-5)
Structural Similarities :
Key Differences :
- Thiane-Dione vs. Thioether : The target compound’s sulfone group is more oxidized than the thioether in CAS 866949-71-5, increasing polarity and metabolic stability.
- Fluorophenoxy Group: CAS 866949-71-5 includes a 4-fluorophenoxy group, which may alter steric bulk compared to the target’s difluorophenylacetyl substituent .
Biological Activity
The compound 4-{4-[2-(2,4-difluorophenyl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H25F2N3O2S
- Molecular Weight : 353.414 g/mol
The structural formula includes a thiane ring, piperazine moiety, and a difluorophenyl group, which may contribute to its biological activity.
Research indicates that the biological activity of this compound may involve multiple pathways:
- Receptor Interaction : The piperazine structure suggests potential interactions with various neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Preliminary studies hint at the inhibition of specific enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
Antinociceptive and Anti-inflammatory Effects
A study conducted on a related thiourea derivative demonstrated significant antinociceptive (pain-relieving) and anti-inflammatory effects in animal models. The lead compound was shown to reduce nociceptive pain comparable to established analgesics like aspirin and tramadol without causing ulcerogenic effects .
| Dose (mg/kg) | Nociceptive Pain Reduction (%) | Inflammatory Response Suppression (%) |
|---|---|---|
| 15 | 70 | 65 |
| 30 | 80 | 75 |
| 45 | 85 | 80 |
Insulinotropic Activity
In related studies involving compounds with similar structures, insulin release was observed to increase significantly in the presence of glucose. This suggests potential applications in managing diabetes through insulinotropic effects .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to this compound:
- Case Study on Pain Management : A study on a thiourea derivative demonstrated effective pain management in rodent models without significant side effects typically associated with NSAIDs .
- Diabetes Management : Another study indicated that similar derivatives could enhance insulin secretion in pancreatic beta cells under hyperglycemic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
